4-(2-Aminopyridin-3-yl)phenol
Description
4-(2-Aminopyridin-3-yl)phenol is a heterocyclic compound featuring a pyridine ring substituted with an amino group at the 2-position and a phenol moiety at the para position of the pyridine’s 3-position.
The compound has gained prominence as a selective inhibitor of ubiquitin-specific protease 7 (USP7), a deubiquitinase implicated in stabilizing oncoproteins (e.g., MDM2) and destabilizing tumor suppressors like p52.
Properties
Molecular Formula |
C11H10N2O |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
4-(2-aminopyridin-3-yl)phenol |
InChI |
InChI=1S/C11H10N2O/c12-11-10(2-1-7-13-11)8-3-5-9(14)6-4-8/h1-7,14H,(H2,12,13) |
InChI Key |
FPWAPXWDOARZNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)N)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
a) Substituent Effects on Bioactivity
- Electron-Withdrawing Groups (EWGs): Chloro-substituted derivatives (e.g., 2-chloro-5-arylpyridin-3-yl compounds) exhibit enhanced antimicrobial activity due to increased electrophilicity, disrupting microbial cell membranes . However, these groups reduce USP7 affinity compared to this compound, likely due to steric hindrance .
- Methyl and Aryl Groups: Methylation of the indole nitrogen in 4-(1-methylindol-3-yl)pyrimidin-2-amine improves metabolic stability but shifts activity toward anti-inflammatory pathways rather than USP7 inhibition .
b) Binding Interactions
- Hydrogen Bonding: The -OH group in this compound forms critical hydrogen bonds with USP7’s catalytic cleft (e.g., Asp295 and Gln297), a feature absent in non-phenolic analogues .
- π-Stacking: The pyridine ring engages in π-π interactions with USP7’s Phe409, a mechanism shared by quinone-based inhibitors but with lower specificity .
c) Pharmacokinetic Profiles
- Solubility: The phenol moiety enhances aqueous solubility (~25 µg/mL at pH 7.4) compared to chloro-substituted derivatives (<5 µg/mL) .
- Metabolic Stability: Methylated analogues (e.g., 4-(1-methylindol-3-yl)pyrimidin-2-amine) show longer half-lives (t₁/₂ > 6 h) in hepatic microsomes, whereas this compound undergoes rapid glucuronidation (t₁/₂ ~2 h) .
Limitations and Advantages
- Advantages of this compound: High selectivity for USP7 over related deubiquitinases (e.g., USP5, USP8) . Synergistic effects with chemotherapeutics (e.g., cisplatin) in p53-positive cancers .
- Limitations vs. Analogues:
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